molecular formula C12H11BrN2 B2450683 4-bromo-N-(pyridin-2-ylmethyl)aniline CAS No. 31309-57-6

4-bromo-N-(pyridin-2-ylmethyl)aniline

Cat. No. B2450683
CAS RN: 31309-57-6
M. Wt: 263.138
InChI Key: VEBGCBOKYDSVHR-UHFFFAOYSA-N
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Description

“4-bromo-N-(pyridin-2-ylmethyl)aniline” is a chemical compound with the molecular formula C12H11BrN2. Its molecular weight is 263.14 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 .


Physical And Chemical Properties Analysis

The boiling point of “4-bromo-N-(pyridin-2-ylmethyl)aniline” is predicted to be 363.2±27.0 °C and its density is predicted to be 1.470±0.06 g/cm3 .

Scientific Research Applications

Coordination Polymers

4-bromo-N-(pyridin-2-ylmethyl)aniline and its derivatives have been explored in the synthesis of coordination polymers, particularly with metals like Hg(II) and Cd(II). These polymers are synthesized using sonochemical methods and characterized through various techniques including X-ray crystallography. They exhibit intriguing supramolecular architectures governed by weak intermolecular interactions, which are crucial in nano-supramolecular assembly (Hajiashrafi, Morsali, & Kubicki, 2015).

Ligand Flexibility in Metal Complexes

This compound is also significant in the study of N,N,4-tris(pyridin-2-ylmethyl)aniline, a related ligand. This ligand has been used to synthesize a variety of metal complexes, demonstrating its flexibility and utility in preparing structures with diverse structural and packing topologies. Such compounds are of interest for their potential applications in materials science (Almesaker et al., 2007).

Corrosion Inhibition

4-bromo-N-(pyridin-2-ylmethyl)aniline analogs have been investigated for their corrosion inhibition properties on metals like mild steel in acidic environments. These studies are crucial for understanding and developing new corrosion inhibitors for industrial applications (Xu et al., 2015).

Molecular Dynamics and Quantum Chemical Calculations

The compound and its derivatives have been subjects in molecular dynamics simulations and quantum chemical calculations to understand their structural and electronic properties. These studies contribute to our understanding of the molecular basis for their observed physical and chemical behaviors (Acosta-Ramírez et al., 2013).

Fluorescent Probes

Research has been conducted on developing fluorescent probes based on N, N-bis(pyridin-2-ylmethyl)aniline derivatives for detecting metal ions like Cu2+ in aqueous solutions. Such probes are crucial for environmental monitoring and analytical chemistry applications (Liu & Zhang, 2016).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) .

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-(pyridin-2-ylmethyl)aniline are currently unknown. This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group

Pharmacokinetics

Its predicted properties include a boiling point of 3632±270 °C and a density of 1470±006 g/cm3 . Its pKa is predicted to be 4.77±0.12, which may influence its absorption and distribution in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-(pyridin-2-ylmethyl)aniline. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment could also affect the compound’s ionization state and subsequently its absorption and distribution in the body.

properties

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBGCBOKYDSVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(pyridin-2-ylmethyl)aniline

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